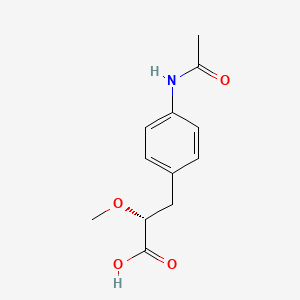
Acetamidophenyl methoxypropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamidophenyl methoxypropionic acid is a chemical compound with the molecular formula C12H15NO4 It is known for its unique structure, which includes an acetamido group, a phenyl ring, and a methoxypropionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetamidophenyl methoxypropionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-acetamidophenol and 3-methoxypropionic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Common solvents used include ethanol, acetone, and dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Acetamidophenyl methoxypropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.
科学的研究の応用
Acetamidophenyl methoxypropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism by which acetamidophenyl methoxypropionic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.
類似化合物との比較
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).
Naproxen: Another NSAID with anti-inflammatory and analgesic effects.
Uniqueness
Acetamidophenyl methoxypropionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Unlike acetaminophen, which primarily acts as an analgesic, this compound may offer additional anti-inflammatory benefits due to its methoxypropionic acid moiety.
特性
CAS番号 |
1190427-41-8 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
(2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChIキー |
DQUOOKMLOSPCLZ-LLVKDONJSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


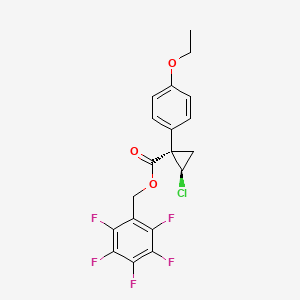
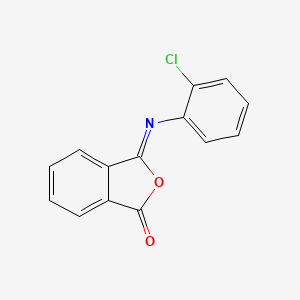




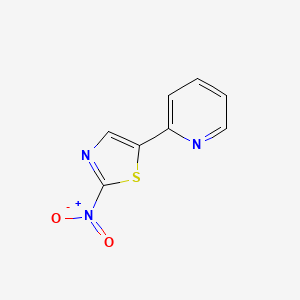
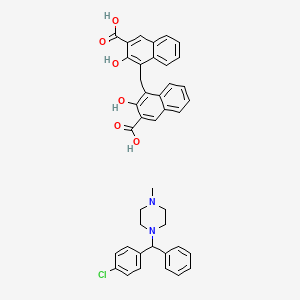

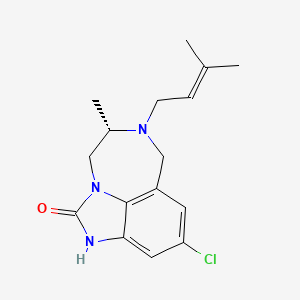
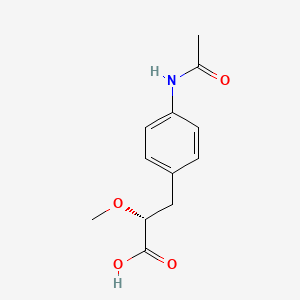
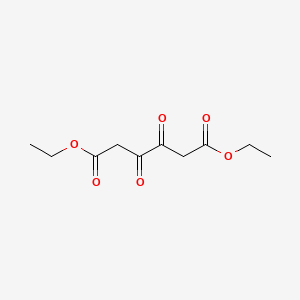
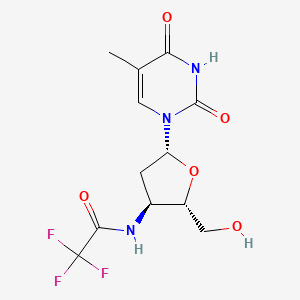
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
